3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
The compound “3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives depend on the specific compound and its intended use. For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties make TFMP derivatives valuable in the development of agrochemical and pharmaceutical compounds .Scientific Research Applications
Synthesis and Structural Analysis
- Multicomponent Synthesis : A novel method for synthesizing functionalized thieno[2,3-b]pyridines, involving multicomponent condensation reactions and studying their molecular structures using X-ray analysis (Dyachenko et al., 2019).
- Synthesis of Pyrido-Thieno Pyrimidines : Preparation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides derivatives and their conversion into novel pyrido-thieno pyrimidines and related fused systems (Bakhite et al., 2005).
Biological Activities
- Antiproliferative Activity : Investigation into the antiproliferative properties of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against phospholipase C enzyme, exploring structure-activity relationships (van Rensburg et al., 2017).
- Antimicrobial Activity : Synthesis and examination of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides (Kolisnyk et al., 2015).
Other Applications
- Synthesis of Novel Fused Systems : Creation of new fused polyheterocyclic systems through the reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxamides with various compounds (Abdel-rahman et al., 2003).
- New Synthetic Routes : Development of new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, demonstrating versatility in chemical synthesis (El-Meligie et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-amino-6-pyridin-4-yl-N-[[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)14-3-1-12(2-4-14)11-27-19(29)18-17(25)15-5-6-16(28-20(15)30-18)13-7-9-26-10-8-13/h1-10H,11,25H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVDVMBFXNWENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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